An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (3,5-Dimethoxy-benzoylamino)-acetic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3,5-Dimethoxy-benzoylamino)-acetic acid, a molecule of interest in medicinal chemistry and organic synthesis. From its foundational chemical structure to detailed synthetic protocols and analytical characterization, this document serves as a crucial resource for researchers exploring its potential applications.
Molecular Structure and Physicochemical Properties
(3,5-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,5-dimethoxybenzoyl)glycine, possesses a core structure consisting of a 3,5-dimethoxybenzoyl group amide-linked to the amino acid glycine. The presence of the dimethoxy-substituted benzene ring and the carboxylic acid moiety from glycine imparts specific physicochemical properties that are critical for its potential biological activity and synthetic utility.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; N [label="N"]; C8 [label="C"]; H1 [label="H"]; C9 [label="C"]; O3 [label="O"]; O4 [label="O"]; H2 [label="H"]; C10 [label="CH3"]; C11 [label="CH3"]; O5 [label="O"]; O6 [label="O"];
// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents on the ring C1 -- C7; C3 -- O5; C5 -- O6; O5 -- C10; O6 -- C11;
// Amide linkage C7 -- O1; C7 -- N; N -- H1; N -- C8;
// Acetic acid part C8 -- C9; C9 -- O3; C9 -- O4; O4 -- H2;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; O1 [pos="-0.5,3.2!"]; N [pos="1,3!"]; H1 [pos="1.5,3.5!"]; C8 [pos="1.5,2!"]; C9 [pos="2.5,2.5!"]; O3 [pos="3,3.2!"]; O4 [pos="3,-1.5!"]; H2 [pos="3.5,-1.2!"]; O5 [pos="-1.74,-1!"]; C10 [pos="-2.61,-0.5!"]; O6 [pos="1.74,-1!"]; C11 [pos="2.61,-0.5!"]; } . Caption: Chemical structure of (3,5-Dimethoxy-benzoylamino)-acetic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₅ | - |
| Molecular Weight | 239.22 g/mol | - |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. | - |
| CAS Number | 19094-63-6 | - |
Synthesis Protocol: A Validated Approach
The synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid is reliably achieved through the Schotten-Baumann reaction.[1][2][3] This well-established method involves the acylation of glycine with 3,5-dimethoxybenzoyl chloride in an aqueous alkaline solution. The base neutralizes the hydrochloric acid byproduct, driving the reaction towards completion.
// Nodes start [label="Start Materials:\n- 3,5-Dimethoxybenzoyl Chloride\n- Glycine\n- Sodium Hydroxide Solution"]; reaction [label="Schotten-Baumann Reaction:\n- Dissolve Glycine in NaOH(aq)\n- Cool to 0-5°C\n- Add 3,5-Dimethoxybenzoyl Chloride portion-wise\n- Stir vigorously", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Work-up:\n- Acidify with HCl to pH 2-3\n- Precipitate forms"]; filtration [label="Isolation:\n- Vacuum filtration\n- Wash with cold water", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification:\n- Recrystallization from ethanol/water"]; characterization [label="Characterization:\n- NMR, MS, IR\n- Melting Point", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Final Product:\n(3,5-Dimethoxy-benzoylamino)-acetic acid"];
// Edges start -> reaction; reaction -> workup; workup -> filtration; filtration -> purification; purification -> characterization; characterization -> product; } . Caption: Experimental workflow for the synthesis of (3,5-Dimethoxy-benzoylamino)-acetic acid.
Experimental Protocol
Materials:
-
3,5-Dimethoxybenzoyl chloride (1.0 eq.)
-
Glycine (1.0 eq.)
-
Sodium hydroxide (2.0 eq.)
-
Deionized water
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Preparation of Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M solution of sodium hydroxide (2.0 eq.) in deionized water.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.
-
Acylation: Slowly add 3,5-dimethoxybenzoyl chloride (1.0 eq.) portion-wise to the cooled glycine solution over a period of 30 minutes. Maintain vigorous stirring to ensure efficient mixing and reaction. The use of an acyl chloride necessitates a basic environment to neutralize the HCl formed, thus preventing the protonation of the amine nucleophile.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Precipitation of Product: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood. The protonation of the carboxylate salt leads to the precipitation of the water-insoluble product.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture to obtain pure (3,5-Dimethoxy-benzoylamino)-acetic acid as a white crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at a moderate temperature. Determine the yield and characterize the product by its melting point and spectroscopic methods.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized (3,5-Dimethoxy-benzoylamino)-acetic acid.
Table 2: Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,5-dimethoxybenzoyl group, the methoxy protons, the methylene protons of the glycine moiety, and the amide proton. The aromatic protons are expected to appear as distinct singlets or doublets in the aromatic region. The methoxy groups will present as a sharp singlet. The methylene protons of glycine will likely appear as a doublet due to coupling with the amide proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons (including those bearing methoxy groups), the methoxy carbons, and the methylene carbon of the glycine unit. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 239.22 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ethers and carboxylic acid), and aromatic C-H and C=C stretching.[4][5][6][7][8] |
Potential Applications and Biological Significance
While specific biological activities for (3,5-Dimethoxy-benzoylamino)-acetic acid are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers in drug development.
-
Enzyme Inhibition: The benzoyl-glycine scaffold is present in various molecules with known biological activities. The 3,5-dimethoxy substitution pattern can influence the molecule's interaction with biological targets, potentially leading to the inhibition of specific enzymes.[9]
-
Drug Design and Medicinal Chemistry: This compound can serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[10] The amide linkage provides a stable connection, while the carboxylic acid and aromatic methoxy groups offer sites for further chemical modification to explore structure-activity relationships (SAR).
-
Signaling Pathway Modulation: Glycine itself is a neurotransmitter and its derivatives can interact with various receptors and signaling pathways.[11] The N-acylation with the 3,5-dimethoxybenzoyl group could modulate its interaction with biological targets, potentially leading to novel pharmacological effects.
// Nodes compound [label="(3,5-Dimethoxy-benzoylamino)-acetic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enzyme [label="Enzyme Target", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; receptor [label="Receptor Binding", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Catalytic Activity", shape=box]; modulation [label="Modulation of Receptor Function", shape=box]; pathway [label="Downstream Signaling Pathway", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; response [label="Cellular Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges compound -> enzyme [label="Binding"]; compound -> receptor [label="Interaction"]; enzyme -> inhibition [style=dotted, arrowhead=tee]; receptor -> modulation; inhibition -> pathway [label="Alters"]; modulation -> pathway [label="Alters"]; pathway -> response; } . Caption: Potential mechanism of action via enzyme inhibition or receptor binding.
Conclusion and Future Directions
(3,5-Dimethoxy-benzoylamino)-acetic acid is a readily synthesizable molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. The robust Schotten-Baumann synthesis protocol provides a reliable method for its preparation, enabling researchers to access this compound for further studies. While its specific biological activities remain to be fully elucidated, its chemical structure suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future research should focus on screening this compound against a variety of biological targets to uncover its potential pharmacological profile.
References
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
ResearchGate. Schotten-Baumann reaction to produce cocoyl glycine. Available from: [Link]
-
PubMed. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. Available from: [Link]
-
PubChem. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090. Available from: [Link]
-
PubChem. N-(3,4-dimethoxybenzyl)glycine | C11H15NO4 | CID 13236082. Available from: [Link]
-
ResearchGate. FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer. Available from: [Link]
- Google Patents. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
-
PubMed Central. Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Published July 16, 2024. Available from: [Link]
-
The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). Available from: [Link]
-
PubChem. N-(3,5-Dihydroxybenzoyl)glycine | C9H9NO5 | CID 71389989. Available from: [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]
-
ResearchGate. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Published December 26, 2025. Available from: [Link]
- Google Patents. US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).
- Fischer G, Cao X, Cox N, Francis M. The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics. 2005;313(1-3):39-49. doi:10.1016/j.chemphys.2004.12.011
- Shen W, Zhang J, Xu Y, Wu SM. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology. 2003;551(Pt 2):523-532. doi:10.1113/jphysiol.2003.048325
-
ResearchGate. 1 H NMR spectra of a-glycine as a function of sample rotation speed. Available from: [Link]
-
ResearchGate. Evolution of IR spectra of: a) -glycine (from 2 experiment) as... Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Available from: [Link]
-
PubMed. de novo design and synthesis of N-benzylanilines as new candidates for VEGFR tyrosine kinase inhibitors. Available from: [Link]
-
PubChem. Glycine | C2H5NO2 | CID 750. Available from: [Link]
-
PubMed. Chemo-enzymatic synthesis of N-arachidonoyl glycine. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Glycine (HMDB0000123). Published November 16, 2005. Available from: [Link]
-
University of Ottawa NMR Facility Blog. Glycine as a 13C CPMAS Setup Sample. Published June 21, 2018. Available from: [Link]
-
ResearchGate. FT-IR spectrum of γ-glycine. Available from: [Link]
-
ResearchGate. IR spectra of glycine: (a) as a KBr pellet at room temperature; (b) and... Available from: [Link]
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine | 62098-75-3 | Benchchem [benchchem.com]
- 10. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]
- 11. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]
